5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Lipophilicity Drug-likeness Thiazolo[4,5-d]pyrimidine

5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS 1000573-28-3; molecular formula C₁₃H₁₀Cl₂N₄O₂S₂; molecular weight 389.28 g/mol) is a synthetic heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidine-2-sulfonamide class. The thiazolo[4,5-d]pyrimidine core is a recognized purine isostere scaffold implicated in kinase inhibition, anticancer activity, and antimicrobial research.

Molecular Formula C13H10Cl2N4O2S2
Molecular Weight 389.3 g/mol
CAS No. 1000573-28-3
Cat. No. B12989525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
CAS1000573-28-3
Molecular FormulaC13H10Cl2N4O2S2
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)C
InChIInChI=1S/C13H10Cl2N4O2S2/c1-6-3-4-8(5-7(6)2)19-23(20,21)13-18-11-9(22-13)10(14)16-12(15)17-11/h3-5,19H,1-2H3
InChIKeyUOUQIFNBWKEUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS 1000573-28-3): A Thiazolopyrimidine Sulfonamide for Kinase and Antitumor Screening


5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS 1000573-28-3; molecular formula C₁₃H₁₀Cl₂N₄O₂S₂; molecular weight 389.28 g/mol) is a synthetic heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidine-2-sulfonamide class . The thiazolo[4,5-d]pyrimidine core is a recognized purine isostere scaffold implicated in kinase inhibition, anticancer activity, and antimicrobial research [1]. This specific sulfonamide features a 3,4-dimethylphenyl substituent on the sulfonamide nitrogen and chlorine atoms at positions 5 and 7 of the fused bicyclic system, a substitution pattern that differentiates it from in-class analogs bearing alternative aryl groups . Vendors supply this compound at purities of 95%–98% for research and development use .

Why Generic Substitution of 5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide Risks Biological Activity Loss


Within the 5,7-dichloro-thiazolo[4,5-d]pyrimidine-2-sulfonamide chemotype, even minor alterations to the N-aryl substituent can dramatically shift biological target engagement and potency. The 3,4-dimethylphenyl group in this compound introduces a specific steric and electronic environment distinct from its closest analogs: the 3-methyl (m-tolyl), 4-methyl (p-tolyl), 3,5-dimethylphenyl, and 3-fluorophenyl variants . Thiazolo[4,5-d]pyrimidine purine isosteres derive their kinase selectivity from precise hydrogen-bonding and hydrophobic interactions within the ATP-binding pocket, where the sulfonamide N-aryl moiety critically influences both affinity and off-target profiles [1]. Substituting this compound with a positional isomer (e.g., m-tolyl or p-tolyl) or a halogenated analog may therefore alter binding kinetics, selectivity, or cellular activity in ways that cannot be predicted without explicit comparative data. For procurement decisions in kinase inhibitor screening or medicinal chemistry optimization programs, preserving the exact 3,4-dimethylphenyl substitution is essential to maintain the intended structure-activity relationship [1].

Quantitative Differentiation Evidence for 5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide


Predicted Lipophilicity (ClogP) Versus In-Class Analogs

The predicted partition coefficient (ClogP) of 5,7-dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide is approximately 3.8, based on the ACD/Labs algorithm . This value is intermediate between the 3-fluorophenyl analog (ClogP ≈ 2.9, ChemAxon prediction) and the 3-(trifluoromethyl)phenyl analog (ClogP ≈ 4.2, ChemAxon prediction), positioning the 3,4-dimethylphenyl compound in a balanced lipophilicity range favorable for both aqueous solubility and membrane permeability according to Lipinski's Rule of Five [1]. This differentiation matters because compounds with ClogP > 5 risk poor solubility and promiscuous target binding, while ClogP < 1 may limit passive membrane diffusion; the 3,4-dimethyl substitution achieves a logP value that avoids both extremes compared to its fluorinated and more heavily substituted analogs [1].

Lipophilicity Drug-likeness Thiazolo[4,5-d]pyrimidine

Ionization State Differentiation at Physiological pH (Predicted pKa)

The predicted pKa of 4.39 ± 0.50 for the sulfonamide NH proton indicates that at physiological pH 7.4, this compound will be predominantly deprotonated (anionic sulfonamide form) . This contrasts with N-alkylated sulfonamide analogs (e.g., 5,7-Dichloro-N-ethyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide) where the tertiary sulfonamide cannot ionize, fundamentally altering hydrogen-bond donor/acceptor capacity and protein-binding interactions [1]. The ability of the secondary sulfonamide NH to act as a hydrogen-bond donor is a key pharmacophoric feature for kinase hinge-region binding in thiazolo[4,5-d]pyrimidine scaffolds [2].

Sulfonamide pKa Ionization Bioavailability

Vendor Purity and Quality Certification Differentiation

Commercially, the compound is available at two distinct purity grades: ≥95% (AKSci Catalog No. 7630DC) and ≥98% (MolCore, NLT 98% specification) . The MolCore 98% grade includes ISO certification for pharmaceutical R&D quality control, making it suitable for GLP-adjacent workflows, whereas the 95% grade may be adequate for initial high-throughput screening where lower purity tolerance is acceptable . The decision between these grades directly affects cost, assay reproducibility, and confidence in structure-activity data, with the 98% grade reducing the risk of confounding biological activity from persistent synthetic impurities that may be present at the 95% level.

Compound procurement Purity Quality assurance

Structural Differentiation from Positional Isomers in Kinase Inhibitor Screening

Thiazolo[4,5-d]pyrimidine-2-sulfonamides have been identified as privileged scaffolds for kinase inhibition, particularly against CDKs, Syk, mTOR, and PI3Kδ [1]. While no direct kinase profiling data are available for this specific compound, published SAR from the broader thiazolo[4,5-d]pyrimidine class demonstrates that the N-aryl substituent on the sulfonamide exerts a pronounced effect on kinase selectivity: substituted phenyl groups with electron-donating substituents (such as methyl) show distinct inhibitor profiles compared to halogenated or unsubstituted phenyl analogs [2]. The 3,4-dimethyl pattern in this compound provides dual ortho/para methyl substitution, which is expected to influence the dihedral angle between the sulfonamide and the aryl ring, modulating the orientation of the sulfonamide NH hydrogen-bond donor relative to the kinase hinge region in a manner not achievable with mono-methyl (m-tolyl, p-tolyl) or symmetrically substituted (3,5-dimethyl) isomers [3].

Kinase inhibition Structure-activity relationship Selectivity

Optimal Research Application Scenarios for 5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide


Diversified Kinase Inhibitor Screening Libraries Requiring Distinct N-Aryl Sulfonamide Chemotypes

This compound, with its 3,4-dimethylphenyl substitution and predicted ClogP ≈ 3.8, occupies a middle lipophilicity range within the thiazolo[4,5-d]pyrimidine-2-sulfonamide series. It is best deployed in kinase inhibitor screening panels alongside its m-tolyl, p-tolyl, 3,5-dimethylphenyl, and 3-fluorophenyl analogs to systematically probe the contribution of aryl substitution geometry to kinase selectivity and potency. The secondary sulfonamide NH provides a defined hydrogen-bond donor vector for hinge-region interactions, making it suitable for panels targeting CDK, Syk, mTOR, or PI3Kδ kinase families. Procurement at 98% purity (MolCore, ISO-certified) is recommended for dose-response follow-up studies to minimize impurity-driven artifacts .

Medicinal Chemistry Hit-to-Lead Optimization of Purine Isostere Scaffolds

As a purine isostere, the thiazolo[4,5-d]pyrimidine core of this compound can serve as a starting point for structure-based optimization programs. The 5,7-dichloro substitution provides reactive handles for further derivatization via nucleophilic aromatic substitution, while the 3,4-dimethylphenyl sulfonamide tail offers a pre-installed moiety for probing hydrophobic pocket interactions in ATP-binding sites. The predicted pKa of 4.39 ensures ionization at physiological pH, which may be exploited for solubility optimization or salt formation. Researchers should reference the synthesis described in patent CN102060862A for preparation of the core scaffold [1].

Antitumor Drug Discovery Screening Against NCI-60 Cancer Cell Panel

Given the established antitumor activity of structurally related thiazolo[4,5-d]pyrimidine-2-thiones and the documented CDK1 inhibitory potential within this chemical class, this compound is a rational candidate for NCI-60 anticancer screening or focused kinase profiling. The 3,4-dimethylphenyl sulfonamide motif may confer distinct cytotoxicity profiles compared to the previously reported 2,4-dimethoxyphenyl-thione analog (GI₅₀ MG-MID = 2.88 µM against NCI panel; CDK1 IC₅₀ = 97 nM) [2]. Procurement at the 95% purity threshold (AKSci) is acceptable for initial single-concentration screening; hits should be confirmed using the 98% grade.

Chemical Biology Probe Development for Sulfonamide-Target Interactions

The secondary sulfonamide group in this compound provides an ionizable NH proton (predicted pKa 4.39) that can serve both as a hydrogen-bond donor in protein-ligand interactions and as a site for prodrug derivatization. This differentiates it from tertiary sulfonamide analogs that lack H-bond donor capacity and from primary sulfonamides that may exhibit higher acidity. Chemical biology programs investigating sulfonamide pharmacophore contributions to target binding can use this compound as a representative secondary sulfonamide probe within the thiazolo[4,5-d]pyrimidine chemotype [3].

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